molecular formula C24H20N2O2S B2414709 IBR2

IBR2

Cat. No.: B2414709
M. Wt: 400.5 g/mol
InChI Key: YCOHEPDJLXZVBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IBR2 involves several steps, starting with the preparation of the indole and isoquinoline intermediates. These intermediates are then subjected to a series of reactions, including sulfonylation and cyclization, to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

IBR2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

IBR2 has a wide range of scientific research applications, including:

Mechanism of Action

IBR2 exerts its effects by specifically inhibiting RAD51, a protein involved in homologous recombination, a critical DNA repair pathway. By disrupting RAD51 multimerization and accelerating proteasome-mediated RAD51 protein degradation, this compound effectively suppresses RAD51-mediated DNA double-strand break repair. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of IBR2

This compound stands out due to its high specificity and potency in inhibiting RAD51. Unlike other inhibitors, this compound not only disrupts RAD51 multimerization but also accelerates its degradation, making it a highly effective compound for studying and potentially treating cancers that rely on RAD51-mediated DNA repair .

Properties

IUPAC Name

2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c27-29(28,17-18-8-2-1-3-9-18)26-15-14-19-10-4-5-11-20(19)24(26)22-16-25-23-13-7-6-12-21(22)23/h1-16,24-25H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOHEPDJLXZVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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